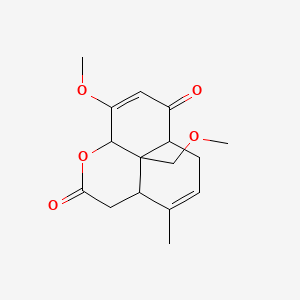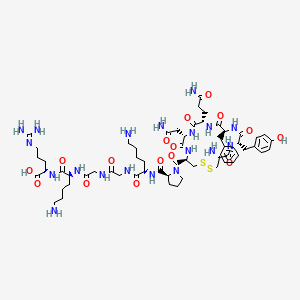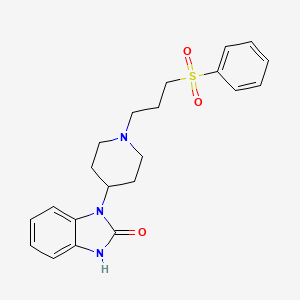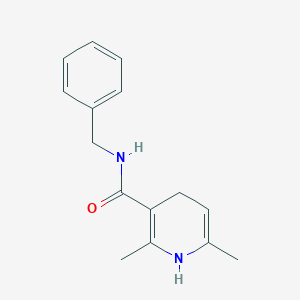
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoxymethyl)-4-methyl-, (3aalpha,6abeta,9abeta,9balpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(1,8-bc)pyran-2,7-dione belongs to the class of naphthopyran derivatives. It features a fused naphthalene and pyran ring system, with additional substituents. The compound’s structure is intriguing due to its bridged bicyclic framework, which confers unique properties.
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of Naphtho(1,8-bc)pyran-2,7-dione. Here are a few common methods:
- Cyclization of Naphthoquinone Derivatives::
- Starting from a naphthoquinone precursor, cyclization reactions can yield the desired compound.
- Conditions involve heating the precursor with Lewis acids or other suitable catalysts.
- Ring-Closing Reactions::
- Intramolecular cyclization reactions can be employed using appropriate substrates.
- These reactions often require carefully designed precursors.
Industrial Production
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as the foundation for large-scale synthesis. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Análisis De Reacciones Químicas
Naphtho(1,8-bc)pyran-2,7-dione undergoes various chemical reactions:
- Oxidation::
- The quinone moiety is susceptible to oxidation, leading to the formation of hydroquinone derivatives.
- Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction::
- Reduction of the quinone ring can yield dihydro derivatives.
- Sodium borohydride (NaBH₄) or catalytic hydrogenation are typical reduction methods.
- Substitution::
- Electrophilic substitution reactions occur at positions adjacent to the carbonyl groups.
- Halogenation, acylation, and alkylation reactions are relevant.
Major Products
The primary products of these reactions include derivatives with modified functional groups, such as hydroxyl, methoxy, or alkyl substituents.
Aplicaciones Científicas De Investigación
Naphtho(1,8-bc)pyran-2,7-dione finds applications in various fields:
- Chemistry::
- As a building block for the synthesis of more complex molecules.
- Studying its reactivity and interactions with other compounds.
- Biology and Medicine::
- Investigating its potential as an antitumor or antimicrobial agent.
- Understanding its effects on cellular processes.
- Industry::
- Used in the production of dyes, pigments, or pharmaceutical intermediates.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with cellular targets. Further research is needed to elucidate specific pathways and molecular targets.
Comparación Con Compuestos Similares
While Naphtho(1,8-bc)pyran-2,7-dione is unique due to its bridged bicyclic structure, similar compounds include naphthoquinones, pyran derivatives, and other fused ring systems.
Propiedades
Número CAS |
104199-24-8 |
|---|---|
Fórmula molecular |
C16H20O5 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
12-methoxy-13-(methoxymethyl)-6-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C16H20O5/c1-9-4-5-10-12(17)7-13(20-3)15-16(10,8-19-2)11(9)6-14(18)21-15/h4,7,10-11,15H,5-6,8H2,1-3H3 |
Clave InChI |
NXGFTQJZUVHYJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C(=O)C=C(C3C2(C1CC(=O)O3)COC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)

![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)


![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)


![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)

